Azido-PEG3-CH2CO2-t-Bu, also known as Azido-PEG3-C-Boc, is a compound primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is classified under polyethylene glycol (PEG) derivatives, which are important in chemical biology and medicinal chemistry due to their ability to enhance solubility and facilitate various chemical reactions. The azide group present in this compound makes it particularly valuable for click chemistry applications, enabling the formation of stable triazole linkages with target molecules .
The synthesis of Azido-PEG3-CH2CO2-t-Bu typically involves several steps:
The synthetic route requires specific conditions such as:
Azido-PEG3-CH2CO2-t-Bu consists of a polyethylene glycol backbone (PEG3), an azide functional group, and a t-butyl ester moiety. The molecular formula can be represented as C₁₈H₃₉N₃O₆, indicating its composition.
The structural integrity and purity of Azido-PEG3-CH2CO2-t-Bu can be confirmed using techniques such as:
Azido-PEG3-CH2CO2-t-Bu participates in several key chemical reactions:
For CuAAC:
For SPAAC:
The primary products from these reactions are triazole-linked conjugates, which are stable and have significant applications in drug development and bioconjugation strategies .
The mechanism by which Azido-PEG3-CH2CO2-t-Bu exerts its effects involves the formation of stable triazole linkages through its azide group. This process is crucial for enabling targeted interactions with biomolecules.
The hydrophilic nature of the PEG spacer enhances the solubility of this compound in aqueous environments, facilitating its use in biological systems. The resulting triazole linkages can influence various biochemical pathways depending on their target molecules .
Relevant data such as melting point, boiling point, and specific heat capacity may vary based on purity and specific synthesis methods employed .
Azido-PEG3-CH2CO2-t-Bu finds extensive use in various scientific fields:
The molecular architecture of Azido-PEG3-CH2CO2-t-Bu integrates three functionally distinct regions that synergistically enable its versatile applications:
Azide Terminus (N₃-): Positioned at one terminus, the azido group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes or strain-promoted cycloadditions with cycloalkynes (e.g., DBCO, BCN). These bioorthogonal reactions form stable 1,2,3-triazole linkages under physiological conditions without interfering with native biological processes [1] [3].
PEG3 Spacer: The triethylene glycol bridge (─OCH₂CH₂OCH₂CH₂OCH₂CH₂─) serves as a hydrophilic, flexible tether that significantly enhances aqueous solubility—a critical advancement over earlier hydrophobic linkers that suffered from aggregation issues. This spacer extends approximately 15.2 Å, providing necessary spatial separation between conjugated entities to minimize steric hindrance and maintain bioactivity [2] [4].
tert-Butyl Ester Protection: The acid-labile tert-butyl ester (─CO₂tBu) functions as a protective group for the latent carboxylic acid functionality. This protection strategy prevents premature reactions during synthetic sequences while allowing precise deprotection under controlled acidic conditions (e.g., trifluoroacetic acid) to yield the active carboxylic acid (─CO₂H) for subsequent amide bond formation [1] [7].
Table 1: Fundamental Physicochemical Properties of Azido-PEG3-CH2CO2-t-Bu
Property | Specification | Functional Significance |
---|---|---|
CAS Registry Number | 172531-36-1 | Unique compound identification |
Molecular Formula | C₁₂H₂₃N₃O₅ | Elemental composition (C,49.82%; H,8.01%; N,14.52%; O,27.65%) [2] |
Molecular Weight | 289.33 g/mol | Dosage calculation in reactions |
Exact Mass | 289.1638 | Mass spectrometry identification |
Solubility Profile | Soluble in DMSO, DMF, DCM; aqueous-enhanced | Compatibility with biological systems |
Storage Stability | >3 years at -20°C [2] [5] | Long-term reagent viability |
Deprotection Conditions | Trifluoroacetic acid/dichloromethane (1:1) | Mild acid cleavage to liberate carboxylic acid |
The evolution of Azido-PEG3-CH2CO2-t-Bu reflects decades of incremental innovation in linker technology:
Early Solubility Challenges (Pre-1990s): Initial heterobifunctional linkers predominantly featured alkyl chains that imposed severe solubility limitations in physiological buffers, restricting their utility in biological conjugations. The introduction of polyethylene glycol (PEG) spacers marked a watershed moment, with Sano et al. demonstrating that even short PEG linkers dramatically improved the pharmacokinetic profiles of antibody-dye conjugates [2] [7].
Click Chemistry Revolution (2000s): The Nobel-recognized development of copper-catalyzed azide-alkyne cycloaddition transformed molecular conjugation strategies. Early azido-PEG derivatives (e.g., Azido-PEGₙ-amine) enabled efficient bioconjugation but lacked orthogonal protection strategies, often leading to cross-reactivity during multi-step conjugations [3].
tert-Butyl Protection Innovation: The incorporation of acid-labile tert-butyl ester protection (as in Azido-PEG3-CH2CO2-t-Bu) directly addressed stability and selectivity limitations. This advance permitted sequential conjugation workflows: initial stable azide-alkyne coupling followed by controlled acid-mediated deprotection and amide bond formation—significantly expanding the complexity of achievable architectures [1] [4].
PEG Length Optimization: Systematic studies comparing PEG₃, PEG₄, and PEG₆ analogs revealed that the triethylene glycol spacer offered an optimal balance of hydrophilicity, flexibility, and minimal immunogenicity. Harrison et al. demonstrated that PEG₃-functionalized gold nanoparticles exhibited superior stability and targeting efficiency compared to longer analogs in nanomedicine applications [2].
Table 2: Evolution of Key PEG-Based Azide Linker Technologies
Generation | Representative Compounds | Advancements | Limitations Addressed |
---|---|---|---|
First-Generation (1980s) | Azido-alkyl-carboxylic acids | Introduced azide functionality | Poor aqueous solubility |
Second-Generation (1990s) | Azido-PEGₙ-amines | PEG-enhanced solubility [7] | Limited functional group orthogonality |
Third-Generation (2000s) | Azido-PEG₃-CH₂CO₂H (deprotected) | Combined azide with carboxylic acid | Acid sensitivity in multi-step syntheses |
Modern Protected (2010s) | Azido-PEG3-CH2CO2-t-Bu | Acid-stable protection during click reactions | Sequential conjugation control |
The strategic molecular design of Azido-PEG3-CH2CO2-t-Bu has enabled transformative applications across multiple disciplines:
Programmable Bioconjugation: This compound serves as a linchpin in multi-step bioconjugation protocols. Researchers first exploit the azide terminus for copper-free click conjugation with DBCO-modified antibodies (e.g., trastuzumab), followed by mild acid deprotection (yielding Azido-PEG3-CH2CO2H) and carbodiimide-mediated coupling to amine-containing payloads like fluorescent probes (e.g., Cy5) or cytotoxic agents (e.g., MMAE). This sequential orthogonality prevents cross-reactivity and enables precise control over conjugation sites [1] [3].
Materials Science & Surface Engineering: In nanoparticle functionalization, the PEG₃ spacer provides steric stabilization against aggregation while the azide enables surface modification via strain-promoted alkyne-azide cycloaddition (SPAAC). Kanazaki et al. utilized this approach to create tumor-targeted iron oxide nanoparticles, where the tert-butyl protection prevented undesirable carboxylate-mediated non-specific binding during surface functionalization [2] [7].
Antibody-Drug Conjugate (ADC) Development: As pharmaceutical developers address the "magic shotgun" challenge of ADC heterogeneity, Azido-PEG3-CH2CO2-t-Bu enables site-specific conjugation through its dual-functional architecture. Modern ADC platforms employ this linker to attach novel payload classes (e.g., TLR agonists, kinase inhibitors) via controlled bioconjugation, significantly improving homogeneity and therapeutic indices compared to stochastic lysine-conjugation approaches [3] [8].
Structure-Function Relationships: Critical studies have elucidated how the PEG₃ spacer length influences biological performance. Augusto et al. demonstrated that antiviral lipopeptides conjugated via PEG₃ linkers exhibited superior membrane interaction kinetics compared to longer PEG analogs, attributing this to optimized spatial proximity and reduced steric interference [7]. Similarly, Sano et al. confirmed that PEG₃-linked antibody-indocyanine green conjugates outperformed both shorter and longer PEG variants in tumor-targeted optical imaging [2] [7].
Table 3: Representative Applications Enabled by Azido-PEG3-CH2CO2-t-Bu
Application Domain | Conjugation Strategy | Key Advantage | Reference Support |
---|---|---|---|
Targeted Imaging Probes | Azide-alkyne click to antibody, then deprotection/coupling to dyes | Optimal tumor penetration and clearance | [2] [7] |
CRISPR Delivery Systems | SPAAC conjugation to lipid nanoparticles, carboxylic acid deprotection for peptide coupling | Enhanced endosomal escape and nuclear localization | [3] |
Hydrogel Biomaterials | Sequential: click polymerization → deprotection → bioactive peptide coupling | Spatially controlled bioactive functionalization | [1] [4] |
PROTAC Molecules | Tandem conjugation via azide and carboxylic acid to E3 ligase ligands and target binders | Improved cellular permeability and ternary complex formation | [3] [8] |
The continued innovation surrounding Azido-PEG3-CH2CO2-t-Bu illustrates how rational molecular design can overcome persistent challenges in biomolecular engineering. As chemical biology advances toward increasingly complex therapeutic architectures, this linker's orthogonality, solubility enhancement, and precise activation characteristics position it as an enduring enabler of next-generation bioconjugates.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7